Trisodium pentacyanoaminoferrate
Overview
Description
Synthesis Analysis Trisodium pentacyanoaminoferrate does not appear to be directly addressed in the studies found, but related compounds and methodologies may provide insights into its synthesis. Typically, the synthesis of complex ferrocyanide compounds involves reactions under specific conditions that might include varying pH levels and the presence of specific reagents or catalysts to form colored complexes, as indicated by the study on color reactions of pyridines with pentacyanoamminoferrate, suggesting a 1:1 colored complex formation in aqueous solutions influenced by pH levels (Larue, 1968).
Molecular Structure Analysis The molecular structure of trisodium pentacyanoaminoferrate and related compounds often involves coordination chemistry, where the metal center is coordinated to various ligands. Although specific details on trisodium pentacyanoaminoferrate are scarce, studies on similar compounds highlight the importance of X-ray diffraction in determining crystal structures and understanding the geometry around the metal center. For example, the analysis of trisodium triborate's crystal structure provides insights into the coordination environment and structural characteristics of borate compounds, which could be analogous to the coordination environment in ferrocyanide complexes (Andrieux et al., 2010).
Chemical Reactions and Properties The chemical reactivity of trisodium pentacyanoaminoferrate involves interactions that can lead to the formation of colored complexes, as demonstrated in reactions with pyridines. The stability and intensity of these complexes depend on factors like the pH of the solution, indicating that trisodium pentacyanoaminoferrate can participate in spot tests, chromatographic sprays, or spectrophotometric reagents (Larue, 1968).
Physical Properties Analysis While the specific physical properties of trisodium pentacyanoaminoferrate are not detailed in the available literature, the physical characteristics of similar compounds, such as their crystalline structure, vapor pressure, and thermal behavior, provide a framework for understanding how these properties might be analyzed. Techniques like single-crystal X-ray diffraction and thermogravimetric analysis are crucial for this purpose, as seen in the study of trisodium triborate (Andrieux et al., 2010).
Chemical Properties Analysis The chemical properties of trisodium pentacyanoaminoferrate, such as its ability to form stable colored complexes with pyridines, reflect its potential utility in analytical chemistry. The formation of these complexes and their characteristics—such as color intensity and stability—are influenced by the chemical environment, highlighting the compound's reactive nature and potential applications in detection and analysis techniques (Larue, 1968).
Scientific Research Applications
Reagent for Pyridines : Trisodium pentacyanoamminoferrate is proposed as a reagent for pyridines in spot tests, chromatographic sprays, or spectrophotometric analyses. It forms a colored complex with pyridine derivatives in aqueous solution, which varies in intensity and stability based on pH (Larue, 1968).
Radioprotector Research : Although not directly mentioned as a radioprotector, research on radioprotectors and radiomitigators includes the use of compounds such as potassium ferric hexacyanoferrate, which shares some chemical similarities with trisodium pentacyanoamminoferrate. These compounds are used for preventing and treating radiation damage (Grebenyuk & Gladkikh, 2019).
Antiviral Compound : Trisodium phosphonoformate, a compound with a different but somewhat related chemical structure, has been found to selectively inhibit DNA polymerase activity induced by herpesvirus, suggesting a potential antiviral application (Helgstrand et al., 1978).
Food Safety : Trisodium phosphate, another related compound, has been approved for use as an antimicrobial treatment for raw poultry. Its effectiveness against various foodborne pathogens has been studied, indicating potential applications in food safety (Somers et al., 1994).
Medical Applications : Trisodium citrate, a chemically distinct but related compound, is used in anticoagulation for continuous renal replacement therapy. Its application reduces the risk of hemorrhage and thrombocytopenia associated with heparin (Tolwani et al., 2001).
Chemical Analysis : Trisodium pentacyanoamminoferrate has been used for the colorimetric determination of 1,1-dimethylhydrazine (UDMH) in urine, overcoming difficulties caused by interfering substances (Diamond & Thomas, 1962).
Safety And Hazards
properties
IUPAC Name |
trisodium;azane;iron(2+);pentacyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.H3N.3Na/c5*1-2;;;;;/h;;;;;;1H3;;;/q5*-1;+2;;3*+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMPDCMTFVOHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Na+].[Na+].[Na+].[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FeN6Na3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13717-31-2 (Parent) | |
Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
271.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium pentacyanoaminoferrate | |
CAS RN |
14099-05-9 | |
Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.